1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone
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Overview
Description
“1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” is a chemical compound with the linear formula C12H10N2O2 . It is also known as “1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one” and has a molecular weight of 214.22 .
Molecular Structure Analysis
The molecular structure of “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” can be represented by the InChI code: 1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 . This indicates that the compound contains 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical form of “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” is solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Luminescence Studies
The compound could be used in luminescence studies. For instance, it has been found that phenyl groups can have distinct effects on luminescence . In the case of tetraphenylpyrazine, different substituted phenyl groups (ortho, meta, and para) can adjust the emission properties of the compound .
Aggregation-Induced Emission (AIE)
The compound could potentially be used in the study of aggregation-induced emission (AIE). AIE is a phenomenon where certain compounds emit light when they aggregate or cluster together . This is opposite to the common phenomenon of aggregation-caused quenching (ACQ), where the luminescence of a compound decreases when it aggregates .
Organic Light-Emitting Diodes (OLEDs)
The compound could potentially be used in the development of organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode that uses an organic compound as the electroluminescent layer .
Chemical Sensors
The compound could potentially be used in the development of chemical sensors. Chemical sensors are devices that transform chemical information into an analytically useful signal .
Biological Imaging
The compound could potentially be used in biological imaging. Biological imaging refers to techniques for viewing biological processes and structures in living organisms .
Inhibitors of Acetylcholinesterases (AChEs)
The compound could potentially be used in the development of inhibitors of acetylcholinesterases (AChEs). AChEs are enzymes that break down acetylcholine, a neurotransmitter, and inhibitors of these enzymes are used in the treatment of diseases like Alzheimer’s .
Safety and Hazards
The safety information for “1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXSXPYOVTBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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